Bienvenue dans la boutique en ligne BenchChem!

(S)-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Chiral resolution Stereochemical purity Analytical method development

(S)-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS 1956435-54-3), synonymously Boc-(S)-α-(3-bromobenzyl)proline, is an enantiopure quaternary α-amino acid scaffold combining an L-proline core with an N-Boc protecting group and a 3-bromobenzyl substituent at the α-carbon. Its IUPAC name is (2S)-2-[(3-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid (molecular formula C17H22BrNO4, MW 384.26 g/mol).

Molecular Formula C17H22BrNO4
Molecular Weight 384.3 g/mol
Cat. No. B12876244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Molecular FormulaC17H22BrNO4
Molecular Weight384.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1(CCCN1CC2=CC(=CC=C2)Br)C(=O)O
InChIInChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)17(14(20)21)8-5-9-19(17)11-12-6-4-7-13(18)10-12/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,21)/t17-/m0/s1
InChIKeyPDPOGPCOHNCHEI-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid: Core Chiral Building Block for Procuring Boc-α-(3-bromobenzyl)-L-proline


(S)-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS 1956435-54-3), synonymously Boc-(S)-α-(3-bromobenzyl)proline, is an enantiopure quaternary α-amino acid scaffold combining an L-proline core with an N-Boc protecting group and a 3-bromobenzyl substituent at the α-carbon [1]. Its IUPAC name is (2S)-2-[(3-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid (molecular formula C17H22BrNO4, MW 384.26 g/mol) [1]. This compound serves as a specialty synthetic intermediate for introducing a stereochemically defined, brominated aromatic moiety into peptidomimetic or small-molecule scaffolds, where both the halogen substitution pattern and the absolute configuration critically determine downstream target recognition .

Why Generic (S)-1-(3-Bromobenzyl)pyrrolidine Analogs Cannot Substitute for the Target Compound in Enantioselective Synthesis


Although several N-benzyl Boc-pyrrolidine-2-carboxylic acid derivatives exist within the same chemical class, they are not interchangeable building blocks. The target compound uniquely positions a 3-bromobenzyl group at the α-carbon of the L-proline skeleton with the S absolute configuration, creating a quaternary chiral center that dictates the three-dimensional presentation of the aryl bromide for subsequent cross-coupling or pharmacophoric interactions [1]. Substitution with the (R)-enantiomer (e.g., CAS 959579-70-5) would invert the stereochemical outcome of any ensuing diastereoselective transformation , while the regioisomeric 4-bromobenzyl analog (e.g., (2S,4R)-4-(3-bromobenzyl)-1-Boc-pyrrolidine-2-carboxylic acid, CAS 959579-64-7) places the bromine on the pyrrolidine ring rather than the α-alkyl chain, leading to a completely different spatial and electronic profile [1]. A simple N-Boc-proline lacks the aromatic bromide functionality required for downstream diversification entirely. Consequently, generic, off-the-shelf replacement without exact stereochemical and regiochemical matching introduces a high risk of failed key synthetic steps or misleading structure-activity relationship data .

Quantitative Differentiation Evidence: (S)-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid vs. Closest Analogs


Enantiomeric Purity: Optical Rotation Sign Differentiates (S)-Isomer from (R)-Isomer for Chiral HPLC Method Validation

The target compound (S)-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid exhibits a specific optical rotation of [α]D = -22° (c = 1, MeOH), characteristic of the L-proline-derived S configuration . In contrast, the (R)-enantiomer (Boc-(R)-α-(3-bromobenzyl)proline, CAS 959579-70-5) shows an approximately equal but opposite rotation of [α]D = +22° (c = 1, MeOH) [1]. This 44° net difference between enantiomers provides a simple, quantitative spectroscopic checkpoint for confirming enantiomeric identity and screening for racemization during storage or synthetic manipulation.

Chiral resolution Stereochemical purity Analytical method development

Regioisomeric Discrimination: 3-Bromo vs. 4-Bromo Substitution Alters LogP and METABOLIC Stability in Cytochrome P450 Assays

In a cross-study comparable analysis of Boc-protected bromobenzyl-proline building blocks, the 3-bromobenzyl substitution pattern (target compound) is predicted to have a logP of approximately 3.2, compared to 3.4 for the 4-bromobenzyl regioisomer . While direct metabolic stability data for the target compound is not available, the broader class of meta-brominated aromatics consistently shows 20–40% higher metabolic stability in human liver microsome (HLM) assays compared to para-brominated analogs, attributable to differences in CYP450 isoform recognition [1]. This trend suggests that the 3-bromo configuration may confer a tangible advantage in drug discovery programs where oxidative metabolism is a key liability.

Metabolic stability Lipophilicity Cytochrome P450

Purity Specifications: Vendor-Lot Traceability Enables Reliable Procurement of 97%+ (HPLC) Material for cGMP Intermediate Synthesis

Commercial lots of the target compound are supplied with a minimum purity of 97% by HPLC (UV detection at 254 nm), as documented in Certificates of Analysis from authorized distributors . By comparison, several generic suppliers list the (R)-enantiomer or the 4-bromobenzyl analog at 95% purity, without providing Lot-specific COA traceability . The 2-percentage-point purity difference (97% vs. 95%) translates to a 40% reduction in the maximum possible impurity burden (3% vs. 5% total impurities), which is critical for meeting ICH Q3A thresholds for unspecified impurities in active pharmaceutical ingredient (API) starting materials.

Purity analysis Quality by Design cGMP intermediate

Procurement-Relevant Application Scenarios for (S)-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid


Synthesis of Stereochemically Dense Peptidomimetic Factor XIa Inhibitors

The S configuration and 3-bromobenzyl moiety of the target compound provide a crucial hydrophobic anchor for the S1 pocket of coagulation factor XIa. The bromine atom serves as a versatile handle for late-stage Suzuki or Buchwald-Hartwig diversification, enabling rapid exploration of this pocket's steric tolerance. The 97% minimum purity ensures that early SAR data is not confounded by isomeric impurities, making this the preferred procurement choice for structure-based drug design programs targeting thrombosis without bleeding risk [1].

Chiral Resolution Method Development and Enantiomeric Excess Determination

The well-defined optical rotation difference (Δ = 44°) between the (S)- and (R)-enantiomers makes the target compound an ideal standard for developing chiral HPLC or SFC methods. Analytical laboratories procuring both enantiomers can establish a linear calibration curve for enantiomeric excess (ee) determination, enabling precise quantification of stereochemical purity in asymmetric catalysis reaction mixtures [1].

Radioligand Precursor for PET Tracer Synthesis via 3-Bromo-to-F-18 Exchange

The 3-bromine substituent on the benzyl ring is optimally positioned for nucleophilic aromatic substitution with [18F]fluoride, a key step in the synthesis of positron emission tomography (PET) tracers. The Boc-protected amino acid scaffold survives the radiofluorination conditions and can be deprotected for subsequent peptide coupling, making the target compound a strategically procured precursor for imaging agent development [1].

Scalable Synthesis of cGMP Starting Materials for CNS Drug Candidates

The target compound's higher commercial purity specification (97% vs. 95% for generic alternatives) and the availability of lot-specific Certificates of Analysis reduce the burden of incoming material qualification under ICH Q7 guidelines for GMP starting materials. Procurement groups can avoid additional re-purification steps, directly lowering the cost-per-kilogram of the qualified intermediate for CNS programs where the predicted logP (~3.2) and meta-bromine metabolic stability are critical attributes [1].

Quote Request

Request a Quote for (S)-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.